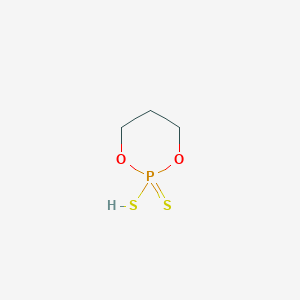![molecular formula C10H18O B14646768 1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane CAS No. 52209-72-0](/img/structure/B14646768.png)
1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5-Trimethyl-8-oxabicyclo[510]octane is a chemical compound with the molecular formula C10H18O It is a bicyclic ether, which means it contains two fused rings and an oxygen atom within the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., gold(I) catalysts for cyclization reactions). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.
Aplicaciones Científicas De Investigación
1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to investigate the effects of bicyclic ethers on biological systems. It may serve as a model compound for studying the interactions of similar structures with biological targets.
Medicine: The compound’s potential medicinal properties are of interest for drug discovery and development. Researchers may explore its activity against various diseases and its potential as a therapeutic agent.
Industry: In industrial applications, this compound can be used as a precursor for the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptane, 1,2-epoxy-:
Cycloheptene epoxide: Another bicyclic ether with structural similarities to 1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of three methyl groups. This structural feature distinguishes it from other bicyclic ethers and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
52209-72-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1,5,5-trimethyl-8-oxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)8(7-9)11-10/h8H,4-7H2,1-3H3 |
Clave InChI |
DLKQMVFNHSQJPX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C(C1)O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
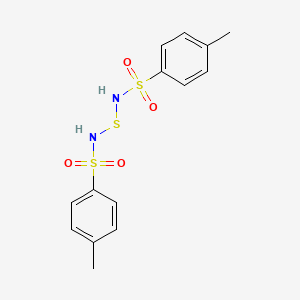


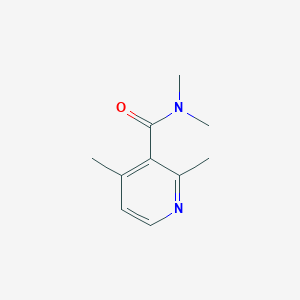
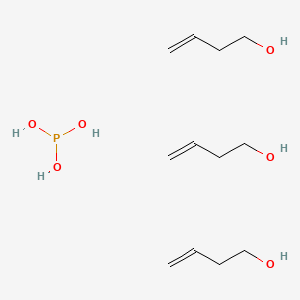
![4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile](/img/structure/B14646746.png)
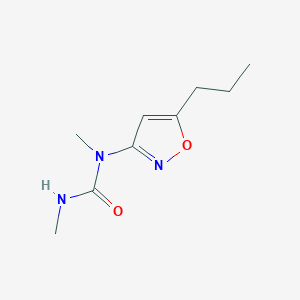
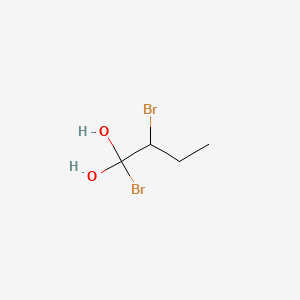

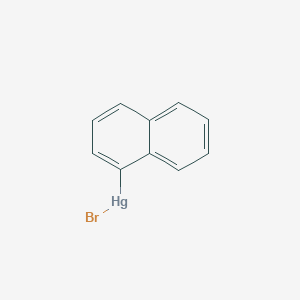
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)

